1-[(tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions, where a cyclopentyl halide reacts with the pyrrolidine derivative.
Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the amine group with the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid undergoes several types of reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be substituted with other functional groups.
Oxidation and Reduction: The cyclopentyl and pyrrolidine rings can undergo oxidation and reduction reactions, although these are less common due to the stability of these rings.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Deprotection: The major product is the free amine, along with carbon dioxide and tert-butyl alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted pyrrolidine derivatives.
Oxidation/Reduction: These reactions yield oxidized or reduced forms of the cyclopentyl or pyrrolidine rings.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are highly dependent on the context in which the compound is used, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-Boc-pyrrolidine: Similar in structure but lacks the cyclopentyl group.
N-Boc-piperidine: Contains a piperidine ring instead of a pyrrolidine ring.
N-Boc-azetidine: Features an azetidine ring, offering different steric and electronic properties.
Uniqueness
1-[(tert-Butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid is unique due to the presence of both the cyclopentyl and pyrrolidine rings, which confer specific steric and electronic characteristics. This makes it particularly useful in the synthesis of complex molecules where these features are desirable.
Properties
CAS No. |
1513993-05-9 |
---|---|
Molecular Formula |
C15H25NO4 |
Molecular Weight |
283.4 |
Purity |
95 |
Origin of Product |
United States |
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